Fmoc-PEG8-NHS ester
Descripción
Fmoc-PEG8-NHS ester (CAS: 1334170-03-4) is a heterobifunctional reagent widely used in bioconjugation and drug development. Its structure comprises an Fmoc (fluorenylmethyloxycarbonyl) -protected amine, an 8-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The Fmoc group enables controlled deprotection (e.g., using piperidine) for sequential conjugation, while the NHS ester reacts with primary amines to form stable amide bonds. With a molecular formula of C₃₈H₅₂N₂O₁₄ and a molecular weight of 760.82 g/mol, it is valued for improving solubility, reducing immunogenicity, and enhancing biocompatibility in applications such as:
- Antibody-drug conjugates (ADCs)
- PROTAC (PROteolysis-TArgeting Chimera) synthesis
- Peptide and protein modification
Commercial preparations typically offer ≥98% purity, with availability in 1 mg to 10 mg scales .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSAHSNOOQLQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Stepwise Synthesis Protocol
-
Activation of PEG8 Diol :
The PEG8 diol is functionalized at one terminus with a carboxylic acid group using succinic anhydride under acidic conditions. This step ensures a reactive site for subsequent NHS ester formation. -
Fmoc-Amine Coupling :
The free hydroxyl group at the opposite terminus of PEG8 is reacted with Fmoc-protected amino acids (e.g., Fmoc-glycine) using carbodiimide-based coupling agents such as HATU (1.1 eq) and DIEA (2 eq) in DMF at room temperature. -
NHS Ester Formation :
The carboxylic acid terminus is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane, yielding the NHS ester.
Key Reaction Conditions :
| Parameter | Value/Description |
|---|---|
| Solvent | DMF, Dichloromethane |
| Coupling Agents | HATU, DCC |
| Catalysts/Bases | DIEA, DMAP |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 1–4 hours per step |
Critical Optimization Parameters
-
Moisture Control : NHS esters are highly moisture-sensitive; reactions must be conducted under inert atmospheres (e.g., nitrogen or argon).
-
Stoichiometry : A 1.2:1 molar ratio of Fmoc-amino acid to PEG8 ensures complete functionalization while minimizing side reactions.
-
Purification : Intermediate products are precipitated using cold diethyl ether and purified via reversed-phase HPLC to achieve ≥95% purity.
Industrial-Scale Production Strategies
Industrial synthesis of this compound prioritizes scalability, cost-efficiency, and reproducibility. Key methodologies include:
Continuous Flow Chemistry
Large-Scale Purification Techniques
-
Chromatography : Preparative HPLC with C18 columns (e.g., Phenomenex Kinetex) resolves PEG8 derivatives from unreacted precursors.
-
Lyophilization : Final products are lyophilized to remove volatile solvents and ensure long-term stability.
Industrial Production Metrics :
| Metric | Value |
|---|---|
| Batch Size | 1–10 kg |
| Yield | 70–85% |
| Purity | ≥95% (HPLC) |
| Storage Conditions | -5°C, desiccated, protected from light |
Analytical Methods for Quality Control
Rigorous analytical validation ensures compliance with pharmaceutical and research standards:
Structural Characterization
Purity Assessment
-
Ultra-Performance Liquid Chromatography (UPLC) :
Challenges and Mitigation Strategies
Hydrolysis of NHS Ester
Fmoc Deprotection Side Reactions
-
Cause : Overly basic conditions during Fmoc removal (e.g., excessive piperidine concentration).
-
Solution : Optimized deprotection with 20% piperidine in DMF for 30 minutes.
Comparative Analysis with Shorter PEG Linkers
| Property | PEG4 Linker | PEG8 Linker |
|---|---|---|
| Molecular Weight | 584.6 g/mol | 760.8 g/mol |
| Solubility in Water | Moderate | High |
| Reaction Kinetics | Faster | Slower |
| In Vivo Circulation Time | 6–8 hours | 12–24 hours |
The extended PEG8 spacer enhances aqueous solubility and prolongs biological half-life, making it preferable for drug delivery systems.
Emerging Innovations in Synthesis
Análisis De Reacciones Químicas
NHS Ester Reactivity
The NHS ester group reacts with primary amines (-NH₂) under neutral to slightly alkaline conditions (pH 7.2–8.5) to form stable amide bonds . The reaction mechanism involves:
- Nucleophilic attack : The amine group attacks the electrophilic carbonyl carbon of the NHS ester.
- Release of N-hydroxysuccinimide (NHS) : A byproduct that absorbs at 260–280 nm .
- Amide bond formation : Creates covalent linkages between PEG and target molecules (e.g., proteins, peptides) .
Competing Hydrolysis Reaction :
NHS esters undergo hydrolysis in aqueous media, with rates dependent on pH and temperature:
| pH | Temperature | Hydrolysis Half-Life |
|---|---|---|
| 7.0 | 0°C | 4–5 hours |
| 8.6 | 4°C | 10 minutes |
Fmoc Deprotection
The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions (e.g., 20% piperidine in DMF) to expose a free amine for secondary conjugation :
Reaction Conditions :
- Deprotection agent : Piperidine, morpholine, or DBU .
- Time : 30 minutes at room temperature .
- Yield : >95% free amine generation.
NHS Ester Coupling
Optimal conditions for NHS ester reactions with primary amines:
Case Study : Conjugation of azido-dPEG8-NHS ester to a peptide yielded 11.6% after 48 hours at room temperature in DMSO, purified via RP-HPLC .
Sequential Conjugation Workflow
A typical two-step protocol for this compound:
- Primary reaction : NHS ester reacts with lysine residues (pH 8.0, 4°C, 2 hours) .
- Deprotection : Fmoc removed with piperidine (20% in DMF, 30 minutes) .
- Secondary reaction : Free amine linked to carboxylic acids via EDC/NHS chemistry .
Example Synthesis :
Fmoc-NH-PEG8-CH2CH2COOH was activated with NHS/EDC and conjugated to 17β-estradiol, achieving 16% yield after HPLC purification .
Comparative Analysis of PEG-NHS Esters
Limitations and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Hydrolysis | Use excess reagent (3–5 eq.) |
| Low amine accessibility | Introduce PEG spacers to reduce steric hindrance |
| Fmoc stability | Avoid prolonged exposure to strong acids |
Aplicaciones Científicas De Investigación
Bioconjugation
Overview : Fmoc-PEG8-NHS ester serves as a linker for the covalent attachment of biomolecules, such as proteins, peptides, and nucleic acids. The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the PEGylation process.
Applications :
- Antibody-Drug Conjugates (ADCs) : The compound is used to create stable linkers that connect cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. The hydrophilic nature of PEG improves solubility and circulation time in the bloodstream .
- Protein Modification : this compound modifies proteins to enhance their pharmacokinetic properties, such as solubility and stability. This modification can reduce immunogenicity, prolong half-life, and improve therapeutic efficacy .
Drug Delivery Systems
Overview : The incorporation of this compound into drug delivery systems enhances the solubility and stability of therapeutic agents.
Applications :
- Nanoparticle Formulations : In lipid nanoparticle (LNP) systems used for mRNA delivery, PEG linkers like this compound improve the stability and bioavailability of the encapsulated mRNA .
- PROTAC Synthesis : this compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which selectively degrade target proteins by linking them to E3 ubiquitin ligases .
Peptide Synthesis
Overview : The Fmoc group allows for selective deprotection under mild conditions, making this compound ideal for peptide synthesis.
Applications :
- Solid Phase Peptide Synthesis (SPPS) : This compound is employed in SPPS to facilitate the synthesis of complex peptides by providing a hydrophilic spacer that enhances solubility during the synthesis process .
- Functionalization of Oligonucleotides : this compound can be used to modify oligonucleotides for various applications in gene therapy and molecular diagnostics .
Case Studies
Mecanismo De Acción
The mechanism of action of Fmoc-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, leading to the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is facilitated by the hydrophilic polyethylene glycol spacer, which increases the solubility of the compound in aqueous media .
Comparación Con Compuestos Similares
Structural and Functional Differences
The table below compares Fmoc-PEG8-NHS ester with key analogues:
Key Research Findings
- Orthogonal Protection : this compound’s Fmoc group allows selective deprotection, enabling multi-step bioconjugation strategies critical for complex molecules like PROTACs .
- Solvency vs. Stability : Longer PEG chains (e.g., PEG12) improve solubility but may reduce stability in vivo due to increased hydrophilicity .
- Functional Versatility : Maleimide- or azide-bearing PEG-NHS esters (e.g., Mal-PEG8-NHS) enable site-specific conjugation but lack Fmoc’s protection flexibility .
Discrepancies in Commercial Specifications
- CAS Variants : Some sources (e.g., BroadPharm’s BP-21633) list this compound with CAS 1818294-31-3 and molecular formula C₃₄H₄₄N₂O₁₂ , suggesting structural variations (e.g., branched vs. linear PEG) . Users must verify specifications for compatibility.
Actividad Biológica
Fmoc-PEG8-NHS ester is a specialized chemical compound widely used in bioconjugation applications, particularly in the fields of drug delivery and protein engineering. This compound combines a polyethylene glycol (PEG) chain with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a N-hydroxysuccinimide (NHS) ester functional group, making it a versatile tool for linking biomolecules.
Chemical Structure and Properties
- Molecular Formula : C38H52N2O14
- Molecular Weight : 760.8 g/mol
- CAS Number : 1334170-03-4
- Purity : Typically ≥95% .
The NHS ester allows for efficient conjugation with primary amines, while the Fmoc group can be removed under basic conditions to yield a free amine for further reactions. The hydrophilicity provided by the PEG chain enhances solubility in aqueous environments, which is crucial for biological applications .
This compound functions primarily through its ability to form stable amide bonds with various biomolecules, including proteins and drugs. The NHS ester reacts with nucleophilic amino groups (e.g., from lysine residues in proteins), facilitating the formation of covalent bonds that are essential for creating bioconjugates. This property is particularly valuable in targeted therapies, where the specificity and efficacy of therapeutic agents can be significantly enhanced by their conjugation to antibodies or other targeting moieties .
Biological Applications
- Antibody-Drug Conjugates (ADCs) : this compound is commonly used in the synthesis of ADCs, which link cytotoxic drugs to monoclonal antibodies. This approach allows for targeted delivery of drugs to cancer cells while minimizing systemic toxicity .
- PROTACs (Proteolysis Targeting Chimeras) : This compound serves as a linker in PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The unique structure of this compound facilitates the creation of these bifunctional molecules, enhancing their therapeutic potential .
- Bioconjugation Studies : Research has demonstrated that compounds linked via this compound exhibit improved pharmacokinetics, including reduced immunogenicity and enhanced circulation time in biological systems. Studies have shown that these conjugates maintain their biological activity over time, making them suitable for long-term applications .
Comparative Analysis with Other Linkers
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-PEG4-NHS ester | Shorter PEG chain (4 units) | Faster reaction kinetics due to shorter length |
| DBCO-PEG8-NHS ester | Contains dibenzocyclooctyne | Useful for bioorthogonal reactions |
| Maleimide-PEG8-NHS | Maleimide functional group | Selective reactivity with thiols |
| Biotin-PEG8-NHS | Biotin functional group | Strong affinity for streptavidin |
The unique combination of the Fmoc protecting group and NHS ester in this compound distinguishes it from other PEG-based linkers, providing both protection and reactivity for diverse applications.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Targeted Drug Delivery : A study demonstrated that ADCs synthesized using this compound showed significantly improved targeting capabilities and reduced off-target effects compared to traditional drug delivery methods .
- Chemoproteomic Profiling : Research utilizing NHS esters as probes revealed their ability to selectively label nucleophilic sites on proteins, facilitating the mapping of protein interactions and post-translational modifications across complex proteomes .
- Synthesis of PROTACs : A review highlighted the role of this compound in developing PROTACs that effectively target and degrade specific proteins involved in cancer progression, showcasing its potential in therapeutic development .
Q & A
Q. How should contradictory data between NMR and mass spectrometry during characterization be interpreted?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
